molecular formula C4H6S B14463595 Thiirene, dimethyl- CAS No. 65923-98-0

Thiirene, dimethyl-

Cat. No.: B14463595
CAS No.: 65923-98-0
M. Wt: 86.16 g/mol
InChI Key: KKXVALCSVHZKPN-UHFFFAOYSA-N
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Description

Contextualization of Three-Membered Sulfur Heterocycles in Modern Organic Chemistry

Three-membered heterocyclic compounds are cyclic structures containing at least one atom other than carbon within a three-atom ring. researchgate.netdntb.gov.ua These rings, such as aziridines (nitrogen), oxiranes (oxygen), and thiiranes (sulfur), are characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. uou.ac.in This inherent strain makes them highly reactive and thus valuable as synthetic intermediates. uou.ac.inrsc.org

Thiiranes, the saturated sulfur analogues of epoxides, are an important class of these heterocycles. researchgate.net They can be synthesized through various methods, including the reaction of an epoxide with a sulfur source like thiourea. rsc.org Like other three-membered rings, thiiranes readily undergo ring-opening reactions, making them useful in the preparation of a variety of sulfur-containing compounds. researchgate.net

In contrast, thiirenes are the unsaturated counterparts to thiiranes, featuring a double bond within the three-membered ring. uou.ac.in The parent compound, thiirene (B1235720) (C₂H₂S), is a planar molecule that is formally antiaromatic. thieme-connect.de This antiaromaticity contributes to its extreme instability and high reactivity, making it a fleeting species under most conditions. thieme-connect.de The study of substituted derivatives, such as dimethylthiirene, allows chemists to probe the fundamental nature of this challenging ring system under more manageable, albeit still demanding, conditions.

Historical Evolution of Thiirene Chemistry and its Methylated Analogues

The investigation of thiirene and its derivatives has been marked by significant experimental and theoretical challenges, reflecting the compound's inherent instability.

The history of thiirene chemistry is much more recent than that of its saturated analogue, thiirane (B1199164), which was first synthesized in the early 20th century. rsc.org For decades, thiirene was primarily a subject of theoretical interest. Its antiaromatic character and high reactivity made it impossible to isolate and study using conventional laboratory techniques. thieme-connect.de The breakthrough in observing this elusive molecule came in the 1970s, when chemists were able to identify it as a reactive intermediate. thieme-connect.de This was achieved not by isolation in a flask, but through the use of advanced spectroscopic techniques under conditions of matrix isolation at extremely low temperatures, which trapped the molecule and allowed for its characterization. thieme-connect.de These early discoveries confirmed the fleeting existence of the parent thiirene ring system and set the stage for understanding its fundamental properties. thieme-connect.de

Following the initial detection of the parent compound, research expanded to include substituted thiirenes. The introduction of substituent groups, such as the methyl groups in dimethylthiirene, was found to have a stabilizing effect on the highly reactive ring. researchgate.net A theoretical study using the MINDO/3-FORCES model on 2,3-dimethylthiirene showed that the inclusion of methyl groups reduces the molecule's heat of formation, thereby increasing its stability relative to the parent thiirene. researchgate.net This study provided calculated values for the equilibrium geometry and vibrational frequencies of dimethylthiirene. researchgate.net

Further understanding has come from the synthesis and study of more stable, oxidized derivatives. For instance, 2,3-dimethylthiirene 1,1-dioxide is a known compound that acts as an electrophile in reactions with nucleophiles. researchgate.net Additionally, researchers have successfully prepared and characterized related cationic species known as thiirenium salts. researchgate.net While these salts are stable enough for detailed study, attempts to convert them back into the neutral dimethylthiirene molecule by cleaving groups from the sulfur atom have proven challenging, often resulting in decomposition and liberation of the corresponding alkyne rather than the desired thiirene. researchgate.net These findings underscore the kinetic instability of the neutral dimethylthiirene ring, even with the stabilizing effect of the methyl groups.

Research Findings

Theoretical calculations have been crucial in understanding the structure and stability of dimethylthiirene. A comparative study based on the MINDO/3-FORCES model provides key insights into its properties relative to the unsubstituted parent compound.

Table 1: Calculated Structural and Thermodynamic Properties of Thiirene and 2,3-Dimethylthiirene

This table presents data calculated using the MINDO/3-FORCES model, comparing the parent thiirene with its dimethylated analogue. researchgate.net The data illustrates the stabilizing effect of the methyl groups.

PropertyThiirene2,3-Dimethylthiirene
Heat of Formation (kcal/mol)8240
C=C Bond Length (Å)1.3001.321
C-S Bond Length (Å)1.7011.710
C-S-C Bond Angle (°)45.344.7
Net Charge on Sulfur Atom-0.279-0.291

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65923-98-0

Molecular Formula

C4H6S

Molecular Weight

86.16 g/mol

IUPAC Name

2,3-dimethylthiirene

InChI

InChI=1S/C4H6S/c1-3-4(2)5-3/h1-2H3

InChI Key

KKXVALCSVHZKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S1)C

Origin of Product

United States

Mechanistic Investigations of Dimethylthiirene Reactivity

Ring-Opening Transformations

The reactivity of thiiranes is dominated by ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or enzymes. These transformations relieve the significant strain of the three-membered ring. The specific pathways and products of these reactions are influenced by the substituents on the thiirane (B1199164) ring, the nature of the attacking species, and the reaction conditions.

Nucleophilic Ring Opening in Substituted Thiiranes (as models for thiirenes)

Nucleophilic attack is a common and well-studied mode of reaction for thiiranes. egyankosh.ac.inmagtech.com.cn The reaction involves the cleavage of a carbon-sulfur bond by a nucleophile, leading to a variety of functionalized thiol derivatives. magtech.com.cn The regioselectivity and rate of these reactions are sensitive to a range of factors. researchgate.netrsc.org

The cleavage of the carbon-sulfur bond in unsymmetrically substituted thiiranes can occur at either the more substituted or the less substituted carbon atom. researchgate.net The outcome of this regioselective process is primarily governed by a balance of steric and electronic effects. researchgate.netcolab.ws

Generally, nucleophilic attack occurs at the less substituted carbon atom, a pathway favored by steric considerations. magtech.com.cnresearchgate.netresearchgate.net This is often referred to as "normal" or S_N2-type ring opening. For instance, in the reaction of alkyl-substituted thiiranes with nucleophiles like ammonia (B1221849) or amines, the attack predominantly happens at the less hindered carbon. researchgate.netresearchgate.net This regioselectivity holds true for a variety of nucleophiles and is a general rule for aliphatic three-membered heterocycles. beilstein-journals.org

However, electronic effects can override steric hindrance, especially when the substituent can stabilize a positive charge. researchgate.net In the case of 2-aryl or 2-alkenyl substituted thiiranes, nucleophilic attack often occurs at the more substituted (benzylic or allylic) carbon. researchgate.netresearchgate.net This is attributed to the stabilization of the developing carbocation-like character in the transition state through p-π conjugation. researchgate.net The presence of a Lewis acid can further promote attack at the more substituted carbon by coordinating to the sulfur atom and enhancing the electrophilicity of the adjacent carbons. magtech.com.cnresearchgate.netresearchgate.net

An electrochemical method has also been reported for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers, which could be conceptually relevant to thiirane systems. rsc.org

Table 1: Regioselectivity of Nucleophilic Ring Opening of Substituted Thiiranes

Thiirane SubstituentNucleophileCatalyst/ConditionsPredominant Site of AttackControlling FactorReference
AlkylAmmonia/Amines-Less Substituted CarbonSteric Hindrance researchgate.netresearchgate.net
AlkylThiolsNa+-zeolite X or Et3NLess Substituted CarbonSteric Hindrance rsc.org
ArylAmmonia/Amines-More Substituted CarbonElectronic Effect researchgate.netresearchgate.net
ArylThiolsNa+-zeolite X or Et3NMixture of C-2 and C-3 attackElectronic/Steric Competition rsc.org
PhenylChloride anionAcid-catalyzedMore Substituted CarbonElectronic (S_N1-like) msu.edu
AlkylCarboxylateCopper catalystMore Substituted CarbonNot specified acs.org

This table provides a summary of the regiochemical outcomes based on the substituent on the thiirane ring and the reaction conditions.

The structure of the nucleophile and the presence of a catalyst significantly impact the ring-opening reaction. Strong nucleophiles can sometimes lead to desulfurization, yielding the corresponding alkene, while weaker nucleophiles might result in polymerization. magtech.com.cnresearchgate.net

Catalyst Systems:

Zeolites: Zeolites, particularly basic ones like Na+-exchanged X-type zeolite (Na+-zeolite X), can catalyze the ring-opening of thiiranes with thiols. rsc.org These solid acid or base catalysts can enhance the nucleophilicity of the attacking species. rsc.org For instance, Na+-zeolite X in methanol (B129727) promotes the regiospecific ring-opening of 2-methyl- and 2,2-dimethyl-thiiranes at the less substituted carbon. rsc.org Zeolite molecular sieves (4Å) have also been used to facilitate the conversion of epoxides to thiiranes, a related reaction. dntb.gov.uatandfonline.com Studies on zeolite MFI catalysts have explored their activity in epoxide ring-opening, which provides insights applicable to thiiranes. osu.edu

Amines: Amines can act as both nucleophiles and catalysts. egyankosh.ac.in Triethylamine (Et3N) in methanol has been shown to catalyze the ring-opening of substituted thiiranes with thiols, proceeding via an ion-pair intermediate. rsc.org The reaction of thiiranes with amines like ammonia is a fundamental process leading to amino thiols. egyankosh.ac.in Cyanuric chloride has been used as a catalyst for the ring-opening of epoxides with amines, a methodology that could potentially be applied to thiiranes. tandfonline.com

Ionic Liquids: Ionic liquids (ILs) have emerged as versatile solvents and catalysts for the ring-opening of three-membered heterocycles, including thiiranes. mdpi.comresearchgate.net They can promote the reaction of thiiranes with silyl (B83357) chalcogenides under mild conditions. mdpi.com In some cases, the ionic liquid itself can act as the catalyst, while in others, a co-catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is required. mdpi.comresearchgate.net The choice of ionic liquid can influence the reaction outcome and product distribution. mdpi.com For example, the uncatalyzed ring-opening of 2-(isopropoxymethyl)thiirane with a thiosilane in several different ionic liquids led to a similar distribution of products. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanism and kinetics of thiirane ring-opening reactions. researchgate.net These studies help to rationalize experimental observations and predict reactivity.

Ab initio and DFT calculations have been employed to investigate the reaction of thiirane and its derivatives with ammonia and various amines in the gas phase. nih.gov These studies determined the relative rates of reaction and explored the influence of substituents and nucleophile structure. For example, it was found that 2-methylthiirane reacts with ammonia at a slower rate than the parent thiirane, with a significant regioselectivity for attack at the less substituted carbon (C3). nih.gov In the case of 2,2-dimethylthiirane, this preference for attack at C3 is even more pronounced. nih.gov

Table 2: Calculated Relative Rates and Regioselectivity for the Reaction of Substituted Thiiranes with NH₃ (Gas Phase)

Thiirane DerivativeRelative Rate (vs. Thiirane)Regioselectivity (C3/C2 attack)Reference
2-Methylthiirane0.23012.8 nih.gov
2,2-DimethylthiiraneNot specified124 nih.gov
cis-2,3-DimethylthiiraneAccelerated rate vs. transNot specified nih.gov
2-Fluorothiirane3.42 x 10⁶ (at C3)2.41 x 10⁷ (C3 vs. C2) nih.gov

This table presents computationally derived data on the reaction rates and regioselectivity, highlighting the significant impact of substituents on thiirane reactivity.

Electrophilic Ring Opening and Rearrangements

While less common than nucleophilic attack, electrophilic ring opening is also a characteristic reaction of thiiranes. egyankosh.ac.in This process is often initiated by acids or other electrophilic reagents. msu.edu Acid-catalyzed ring-opening typically involves protonation of the sulfur atom, followed by nucleophilic attack on one of the ring carbons. msu.edu

The regioselectivity of acid-catalyzed ring opening is also influenced by substituents. For instance, in the reaction of a phenyl-substituted thiirane, the phenyl group can stabilize a developing positive charge, leading to an S_N1-type mechanism with the nucleophile attacking the more substituted carbon. msu.edu

Electrophilic attack can also lead to ring expansion reactions. For example, thiiranes can react with rhodium carbenoids (electrophiles) to form functionalized thietanes. colab.wsacs.org This reaction is thought to proceed through an electrophilic activation of the thiirane, followed by nucleophilic ring-opening by a transient nucleophile and subsequent intramolecular cyclization. acs.org

Enzyme-Mediated Chemical Transformations of Thiirane Moieties

Enzymes can catalyze the ring-opening of thiiranes with high selectivity and efficiency. tandfonline.com Thiirane-containing molecules have been designed as enzyme inhibitors, where the enzyme itself triggers the ring-opening reaction, leading to covalent modification of the active site. nih.govnih.gov

A notable example is the inhibition of gelatinases (a class of matrix metalloproteinases) by thiirane-based inhibitors. nih.govnih.gov The mechanism involves an enzyme-mediated reaction on the inhibitor, resulting in a potent inhibitory product. nih.gov Specifically, for inhibitors like (±)-2-[(4-phenoxyphenylsulfonyl)methyl]thiirane, the inhibition is a time-dependent process. nih.govnih.gov Evidence suggests that a deprotonation event adjacent to the thiirane ring, catalyzed by a basic residue in the enzyme's active site (like a glutamate (B1630785) carboxylate), initiates the ring-opening. nih.gov This generates a thiolate anion that coordinates tightly to the active site zinc ion, leading to potent inhibition. nih.gov

Computational studies have also been used to investigate the influence of substituents on the ring-opening of three-membered heterocycles, including thiiranes, in the context of cysteine protease inhibition. acs.org These studies help to understand the factors that contribute to the inhibitory potency of these compounds. Biocatalytic approaches have also been developed for the enantioselective synthesis of chiral thiiranes from epoxides, demonstrating the utility of enzymes in manipulating these strained rings. researchgate.net

Mechanistic Insights into Active Site Ring-Opening

The reactivity of thiirenes, including dimethylthiirene, is significantly influenced by the nature of their active sites and the mechanisms governing ring-opening reactions. The process often involves the formation of intermediates that dictate the final products. vdoc.pubnih.gov The stability of the thiirene (B1235720) ring is a critical factor, with studies indicating that it is a high-energy, strained structure. scribd.com

In enzymatic contexts, the ring-opening of cyclic substrates can be facilitated by specific residues within the active site. nih.gov For instance, in studies of related enzymatic reactions, a catalytic lysine (B10760008) residue has been implicated in abstracting a proton, a key step in initiating ring-opening. nih.gov The environment of the active site, including the orientation of the substrate and interactions with coenzymes, plays a crucial role in directing the reaction pathway. nih.govmdpi.com Computational studies, such as those using density functional theory (DFT), provide valuable insights into the energy profiles of these reactions, helping to elucidate the most favored mechanistic pathways. nih.govrsc.org

The activation strain model is a useful theoretical framework for understanding the reactivity of molecules like dimethylthiirene. rsc.orgnih.gov This model partitions the reaction energy into the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between these deformed reactants. rsc.orgnih.gov This allows for a detailed analysis of how the structural and electronic properties of the reactants influence the reaction barrier.

Structural-Activity Relationships from a Chemical Perspective

The structure of dimethylthiirene and its derivatives has a profound impact on their reactivity. The presence of methyl groups on the thiirene ring influences its electronic properties and steric hindrance, which in turn affects how it interacts with other molecules. The inherent strain of the three-membered ring makes it susceptible to various reactions, including ring-opening and cycloadditions. scribd.com

From a chemical perspective, understanding structure-activity relationships is key to predicting and controlling the outcomes of reactions involving dimethylthiirene. rsc.org For example, 2,3-dimethylthiirene 1,1-dioxide has been shown to act as an ambident electrophile, meaning it can react at two different sites. researchgate.netmindat.org This dual reactivity leads to the formation of different types of sulfur-containing cyclic products depending on the nature of the nucleophile. researchgate.net

Cycloaddition Reactions

[1+2] Cycloadditions (e.g., with Sulfur Monoxide)

Dimethylthiirene can participate in [1+2] cycloaddition reactions. A notable example involves the reaction with sulfur monoxide (SO). Sulfur monoxide is a highly reactive species that can be generated from various precursors, such as the thermolysis of thiirane 1-oxide. chemeurope.comresearchgate.netresearchgate.net It exists in a triplet ground state and a more reactive singlet excited state. chemeurope.comresearchgate.net

The cycloaddition of SO to alkenes and alkynes typically yields three-membered sulfur-containing rings. chemeurope.comwikipedia.org In the case of reaction with a species like dimethylthiirene, the interaction would be complex. While direct experimental data on the [1+2] cycloaddition of SO specifically with dimethylthiirene is scarce, the general reactivity pattern of SO suggests it can insert into double bonds. chemeurope.comwikipedia.org The reaction of SO with dienes, for instance, has been shown to proceed via a stepwise triplet diradical mechanism. researchgate.net Thermal generation of SO from specific precursors allows for its transfer to other molecules, including olefins, although the success of such transfers can be substrate-dependent. pnas.org

[3+2] Cycloadditions (e.g., with Carbenoid Species, Thioformylmethylene)

[3+2] cycloaddition reactions are a common mode of reactivity for three-membered rings and other 1,3-dipolar species. In the context of dimethylthiirene, such reactions would involve its interaction with a three-atom component.

Studies on related systems, such as the [3+2] cycloaddition of trimethylsilyldiazoalkanes with diethyl fumarate, have been analyzed using Molecular Electron Density Theory (MEDT). mdpi.com These analyses indicate that such reactions often proceed through a one-step, polar, zw-type mechanism. mdpi.com The reactivity and stereoselectivity are influenced by the electronic nature and steric bulk of the substituents on the reacting species. mdpi.com

While specific examples of [3+2] cycloadditions involving dimethylthiirene with carbenoids or thioformylmethylene are not extensively detailed in the provided search results, the general principles of such reactions suggest that the electron-rich double bond of dimethylthiirene could react with electrophilic carbenoid species. The outcome would likely be the formation of a five-membered ring system.

Dimerization Pathways of Thiirenes (e.g., to Thiophenes, Dithioles)

Thiirenes are known to be unstable and can undergo dimerization. vdoc.pub These dimerization pathways can lead to the formation of more stable aromatic systems like thiophenes or other sulfur-containing heterocycles such as dithioles. The initial adducts in reactions involving thiirenes can be transient, but they can subsequently react with another molecule of the starting material or an intermediate to form dimers. thieme-connect.de

For example, in the reaction of S(¹D) with acetylene (B1199291), thiirene is proposed as the primary adduct, which then leads to the formation of thiophene (B33073). thieme-connect.de The dimerization can also be influenced by the reaction conditions and the presence of other reagents. In some cases, dimerization is a significant side reaction that competes with other desired reaction pathways. vdoc.pub The dimerization of dithiolene complexes, which share structural similarities with thiirene derivatives, can lead to a decrease in the concentration of the active catalytic species. uni-greifswald.demdpi.com

The table below summarizes some dimerization products of thiirene-related species.

Reactant(s)Dimerization/Condensation ProductReference(s)
Thiirene (from S(¹D) + acetylene)Thiophene thieme-connect.de
Dithiolene complexesDimerized complexes uni-greifswald.demdpi.com

This table is generated based on information for thiirenes and related sulfur-containing compounds.

Ring Expansions to Larger Sulfur-Containing Heterocycles (e.g., Thietanes, Thiophenes)

Ring expansion reactions provide a pathway from strained three-membered rings like thiiranes (the saturated analog of thiirenes) to larger, more stable heterocycles such as four-membered thietanes and five-membered thiophenes. rsc.orgresearchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org

One method for the ring expansion of thiiranes to thietanes involves a reaction with dimethyloxosulfonium methylide. rsc.org This process occurs via a nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization. rsc.org Photochemical methods have also been employed for the ring expansion of thietanes to thiolanes, proceeding through a sulfur ylide intermediate. researchgate.net

The expansion of thiophenes themselves has been achieved through reactions with aluminum(I) reagents, which induce carbon-sulfur bond activation and subsequent ring expansion. rsc.orgchemrxiv.org There are also reports of dearomative ring enlargement of thiophenes by insertion of bicyclo[1.1.0]butanes. researchgate.netnih.gov Furthermore, ortho-disubstituted thiophenes bearing 1-en-3-yne moieties can undergo ring-expansion cycloisomerizations to yield cyclopenta[c]thiapyran analogues. rsc.org While these examples primarily involve thiophenes and thiiranes, they illustrate the general principle of ring expansion in sulfur-containing heterocycles, a reactivity pattern that dimethylthiirene could potentially undergo under appropriate conditions.

The table below outlines some ring expansion reactions of related sulfur heterocycles.

Starting MaterialReagent/ConditionExpanded ProductReference(s)
ThiiranesTrimethyloxosulfonium iodide / NaHThietanes rsc.org
ThietanesPhotochemical with diazoesterThiolane derivatives researchgate.net
ThiophenesAluminium(I) complexExpanded Al-S heterocycle rsc.orgchemrxiv.org
ThiophenesBicyclo[1.1.0]butanes / PhotoredoxEight-membered bicyclic rings researchgate.netnih.gov

This table illustrates ring expansion reactions of related sulfur-containing heterocycles.

Desulfurization and Sulfur Extrusion Processes

Desulfurization, the removal of a sulfur atom, is a key reaction pathway for thiirenes and their derivatives. This process can be induced by thermal, photolytic, or catalytic means, leading to the formation of corresponding alkenes or alkynes.

The inherent strain and pseudo-antiaromatic character of the thiirene ring result in a low carbon-sulfur bond energy, making these compounds thermally sensitive. The thermal decomposition of the saturated analogs, thiiranes, has been studied extensively. For thiirane and 2-methylthiirane, thermal decomposition in a flow system at 600 °C results in the formation of sulfur and the corresponding alkene. rsc.org At higher temperatures, rearrangement products are observed. rsc.org Theoretical studies of thiirane decomposition suggest multiple pathways, including a homolytic ring-opening to a diradical, which can then initiate a chain reaction to eliminate ethene and form disulfur (B1233692) (S₂). nih.gov Another proposed bimolecular pathway involves the transfer of a sulfur atom between two thiirane molecules. nih.gov

While direct thermal desulfurization of dimethylthiirene to 2-butyne (B1218202) and elemental sulfur is plausible, a more commonly documented thermal pathway is its isomerization to other C₄H₆S isomers. For the parent thiirene, the lowest energy decomposition path leads to thioketene (B13734457). In the case of substituted thiirenes, photolysis, a common method for their generation from 1,2,3-thiadiazoles, can also induce further transformations. researchgate.net These subsequent photoreactions often lead to isomerization rather than direct sulfur extrusion. researchgate.net Thiiranes formed as intermediates during certain reactions can undergo spontaneous desulfurization to yield alkenes, a process that is particularly favorable at elevated temperatures. nih.govcolab.ws

Catalytic methods offer an alternative route for sulfur extrusion from thiirene derivatives, often under milder conditions than thermal processes. While research specifically on dimethylthiirene is limited, studies on related compounds provide insight into potential catalytic approaches.

A notable example involves the oxidized derivative, 2,3-dimethylthiirene 1,1-dioxide. This sulfone undergoes thermal extrusion of sulfur dioxide (SO₂), a process that is catalyzed by various transition metal complexes. scribd.com Derivatives of Pd(0), Pt(0), and Ir(I) have been shown to facilitate this reaction. The mechanism is believed to involve the complexation of the C=C double bond with the metal center. This interaction involves the metal acting as an electron donor, which decreases the bond order of the double bond and lowers the activation energy for SO₂ extrusion. scribd.com

Broader theoretical studies on the catalytic desulfurization of methylthiirene on molybdenum-based catalytic sites (MoS₃H₃⁺ and MoS₄H₄) suggest that the process involves the hydrogenation of the ring prior to the cleavage of the carbon-sulfur bonds. scispace.comajol.info This hydrodesulfurization (HDS) approach is a cornerstone of industrial fuel processing. cup.edu.cn Other catalytic systems for the desulfurization of the saturated analogs, thiiranes, include rhodium complexes like [Rh(CO)₂Cl₂]₂, which convert thiiranes to alkenes stereoretentively. princeton.edu Molybdenum hexacarbonyl, [Mo(CO)₆], has also been used as a stoichiometric reagent for the desulfurization of thiiranes. mdpi.com

Table 1: Catalysts for Sulfur Extrusion from Thiirene Derivatives

Substrate Catalyst Product Reference
2,3-Dimethylthiirene 1,1-dioxide Pd(0) derivatives 2-Butyne + SO₂ scribd.com
2,3-Dimethylthiirene 1,1-dioxide Pt(0) derivatives 2-Butyne + SO₂ scribd.com
2,3-Dimethylthiirene 1,1-dioxide Ir(I) derivatives 2-Butyne + SO₂ scribd.com
Methylthiirene (Theoretical) MoS₃H₃⁺ / MoS₄H₄ Hydrogenated products scispace.comajol.info
Thiiranes [Rh(CO)₂Cl₂]₂ Alkenes princeton.edu
Thiiranes Mo(CO)₆ Alkenes mdpi.com

Isomerization and Rearrangement Studies

Isomerization is a dominant reaction pathway for highly reactive thiirenes, which can rearrange into more stable structures under both photolytic and thermal conditions. These rearrangements often involve complex mechanistic pathways and transient intermediates.

Photoisomerization is the light-induced conversion of one isomer to another. oit.edu For thiirenes, which are often generated via photolysis of precursors like 1,2,3-thiadiazoles, continued irradiation can lead to further structural rearrangements. researchgate.net The photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) and 4,5-diphenyl-1,2,3-thiadiazole (B1360411) has been studied using transient absorption spectroscopy, revealing the ultrafast formation (<0.3 ps) of the corresponding thiirene and thioketene species from the singlet excited state. researchgate.net

Table 2: Common Photoproducts of Thiirene Isomerization

Precursor Intermediate Primary Photoproducts Reference
1,2,3-Thiadiazole (B1210528) Thiirene Thioketene, Ethynylthiol researchgate.net
4-Methyl-5-carboethoxy-1,2,3-thiadiazole 2-Methyl-3-carboethoxy-thiirene Thioketene derivative researchgate.net
4-Phenyl-1,2,3-thiadiazole Phenylthiirene Phenylthioketene researchgate.net

In the presence of certain reactants, intermediates derived from or related to thiirenes can undergo complex rearrangements. One such process involves the interconversion between a thiocarbonyl ylide and a 1,3-oxathiole (B12646694). Thiocarbonyl ylides are key intermediates in reactions of diazodicarbonyl compounds with thioketones. nih.govcolab.ws

This transient ylide faces two competitive electrocyclization pathways: a 1,3-electrocyclization to form a thiirane ring or a 1,5-electrocyclization to form a five-membered 1,3-oxathiole ring. nih.govacs.org The formation of the 1,3-oxathiole was found to be a reversible process, particularly at elevated temperatures. nih.govcolab.ws For instance, in the reaction between dimethyl diazomalonate and 2,2,4,4-tetramethyl-3-thioxocyclobutanone, increasing the temperature to 80 °C shifts the equilibrium away from the 1,3-oxathiole. colab.ws This reversal allows the system to favor the alternative 1,3-electrocyclization pathway, leading to a thiirane, which subsequently undergoes spontaneous desulfurization to yield a tetrasubstituted alkene. nih.govcolab.ws The reversibility of the thiocarbonyl ylide and 1,3-oxathiole interconversion was verified by DFT calculations, which determined the energy profile for the transformation. nih.govcolab.wsbeilstein-journals.org

Theoretical and Computational Chemistry of Dimethylthiirene

Quantum Chemical Studies of Electronic Structure and Stability

Quantum chemical calculations have been instrumental in characterizing the fundamental properties of dimethylthiirene, a molecule whose high reactivity is intrinsically linked to its unique electronic and structural features. nih.govrsc.org These studies delve into the nature of its chemical bonds, the distribution of electrons, and the energetic factors that govern its fleeting existence.

The electronic state of a molecule, defined by the arrangement and spin of its electrons, profoundly influences its reactivity. uomustansiriyah.edu.iqfirsthope.co.inlibretexts.org For dimethylthiirene, computational studies have focused on elucidating the properties of its lowest energy singlet and triplet states.

In its ground electronic state, most stable molecules are in a singlet state, where all electron spins are paired. uomustansiriyah.edu.iqfirsthope.co.inlibretexts.org However, for molecules with strained rings or unusual bonding, the energy difference between the singlet and triplet states (the singlet-triplet gap) can be small, and in some cases, the triplet state may even be the ground state. frontiersin.org Theoretical calculations on the parent thiirene (B1235720) have shown that the singlet state is the ground state, but the triplet state lies relatively low in energy. This small singlet-triplet gap is a key characteristic that contributes to the high reactivity of thiirenes.

Quantum simulations of the CH2 molecule (methylene), another highly reactive species, have demonstrated the capability of computational methods to accurately determine singlet-triplet energy gaps, which align well with experimental values. nih.gov Similar computational approaches applied to dimethylthiirene provide crucial data on the relative energies and electronic configurations of its singlet and triplet states, which is essential for understanding its photochemical behavior and reaction mechanisms. The paramagnetic nature of the triplet state, with its two unpaired electrons, often leads to distinct and efficient reaction pathways compared to the diamagnetic singlet state. uomustansiriyah.edu.iqlibretexts.org

Table 1: Calculated Properties of Singlet and Triplet States of Parent Thiirene

PropertySinglet State (S₀)Triplet State (T₁)
Spin Multiplicity 13
Electronic Nature Closed-shellOpen-shell (biradical)
Relative Energy Ground StateExcited State
Geometry Planar ringPuckered ring
Reactivity Prone to cycloadditionsRadical-like reactions

This table presents generalized theoretical findings for the parent thiirene molecule, which are expected to be qualitatively similar for dimethylthiirene. Specific energy values and geometric parameters would require dedicated calculations for the dimethyl-substituted derivative.

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic molecules. Aromatic compounds, like benzene, are unusually stable due to a cyclic, planar arrangement of 4n+2 π-electrons. Conversely, antiaromatic compounds, with a cyclic, planar arrangement of 4n π-electrons, are highly unstable.

Computational studies, often employing methods like Nucleus-Independent Chemical Shift (NICS) calculations, have been pivotal in classifying the aromatic character of various ring systems. acs.orgum.es Thiirene, with its three-membered ring and four π-electrons (two from the double bond and two from the sulfur lone pair), is classified as an antiaromatic system. acs.orgchem8.orgxmu.edu.cn This antiaromatic character is a major contributor to its high reactivity and thermodynamic instability. xmu.edu.cn The introduction of a transition metal fragment has been shown in some cases to stabilize antiaromatic frameworks by altering the electronic structure. chem8.orgxmu.edu.cn

The antiaromaticity of the thiirene ring leads to a significant destabilization, which drives its tendency to undergo reactions that relieve this electronic strain, such as ring-opening or sulfur extrusion. Computational analyses quantify this destabilization, providing a deeper understanding of the driving forces behind the characteristic reactions of dimethylthiirene.

The three-membered ring of thiirene is inherently strained due to the significant deviation of its bond angles from the ideal values for sp² and sp³ hybridized atoms. This ring strain, combined with the electronic destabilization from antiaromaticity, results in a high ground-state energy. acs.orgum.es

Computational chemists employ various theoretical methods, including the use of homodesmotic and isodesmic reactions, to calculate the ring strain energy (RSE). acs.org These calculations provide a quantitative measure of the destabilization of the molecule due to its cyclic structure. For thiirene and its derivatives, the calculated RSE is substantial, reflecting the high propensity of the molecule to undergo reactions that open the ring and release this strain. acs.orgum.es Studies have identified key electronic factors influencing RSE, such as the p-character of atomic orbitals in endocyclic bonds and lone pair electron cloud repulsion. acs.org Understanding the interplay between ring strain and electronic effects like antiaromaticity is crucial for predicting the reactivity and stability of these small-ring systems. acs.orgnih.gov

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates and transition states that are often impossible to observe experimentally. fiveable.meorientjchem.org For a highly reactive species like dimethylthiirene, these computational explorations provide a detailed, step-by-step picture of how it transforms and reacts. mdpi.com

Transition State Theory (TST) provides a fundamental framework for understanding and calculating the rates of chemical reactions. numberanalytics.comwizeprep.comyoutube.com By locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, chemists can predict the activation energy and, consequently, the reaction rate. numberanalytics.comwizeprep.com

Computational studies on dimethylthiirene apply TST to investigate its various reaction pathways, such as isomerization to thioketene (B13734457) or dissociation into acetylene (B1199291) and a sulfur atom. vdoc.pub These calculations involve mapping the potential energy surface to locate the saddle points corresponding to the transition states for each reaction. The geometry and vibrational frequencies of the transition state are then used to calculate the activation enthalpy and entropy, providing a comprehensive kinetic profile of the reaction. nih.gov This information is vital for predicting which reaction pathways are most favorable under different conditions and for interpreting experimental kinetic data.

Table 2: Key Parameters from Transition State Theory Calculations

ParameterDescriptionRelevance to Dimethylthiirene Reactivity
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the rate of isomerization and dissociation pathways.
Transition State (TS) The highest energy structure along the reaction pathway.Its geometry reveals the mechanism of bond breaking and formation.
Enthalpy of Activation (ΔH‡) The change in enthalpy between reactants and the transition state.Related to the temperature dependence of the reaction rate.
Entropy of Activation (ΔS‡) The change in entropy between reactants and the transition state.Reflects the degree of order in the transition state.

This table outlines the conceptual parameters of TST and their general application to understanding the reactivity of molecules like dimethylthiirene.

A key outcome of computational reaction mechanism studies is the construction of a potential energy surface (PES) or an energy profile. This profile maps the energy of the system as it evolves from reactants to products, passing through any intermediates and transition states. mdpi.combgsu.eduresearchgate.net

For dimethylthiirene, computational chemists have mapped the energy profiles for its primary unimolecular reactions:

Isomerization: The rearrangement to form dimethylthioketene. This is often a low-energy pathway.

Dissociation: The fragmentation into an acetylene derivative (in this case, 2-butyne) and a sulfur atom. This typically requires higher energy.

Ring-opening: Formation of a vinylthiyl radical, which can then undergo further reactions.

By calculating the energies of all stationary points (reactants, products, intermediates, and transition states) on the PES, a detailed reaction energy profile can be constructed. mdpi.commdpi.com These profiles visually represent the thermodynamics (relative energies of reactants and products) and kinetics (activation barriers) of the competing reaction pathways. rsc.org This allows for a direct comparison of the feasibility of different reactions and provides a robust theoretical foundation for understanding the observed chemistry of dimethylthiirene. The development of automated tools for exploring reaction networks is further enhancing the ability to map complex potential energy surfaces. cecam.org

Modeling of Intermolecular Interactions (e.g., Self-Aggregation, Micro-Hydration)

Computational modeling provides crucial insights into the non-covalent intermolecular interactions that govern the behavior of molecules in condensed phases. For thiirene derivatives, understanding interactions such as self-aggregation and hydration is key to predicting their properties and stability in various environments. Theoretical studies on the parent compound, thiirene, offer a strong basis for understanding these phenomena in its dimethyl-substituted analogue.

A recent in silico study investigated the self-aggregation and micro-hydration of thiirene using density functional theory (DFT) at the ωB97xD/6-311++G(2d,2p) level, which is designed to properly account for long-range dispersive forces essential for describing non-covalent interactions. researchgate.net The findings demonstrate that thiirene can form stable self-aggregates through cooperative hydrogen bonding. researchgate.net The study also explored micro-hydration, where the thiirene molecule is solvated by a small number of water molecules. researchgate.net

The primary interactions involve hydrogen bonds forming between the C-H groups of one monomer and the π-electron cloud or the sulfur heteroatom of another. In the presence of water, thiirene acts as a proton acceptor, forming hydrogen bonds with water molecules. researchgate.net These computational models use analyses such as Molecular Electrostatic Potential (MESP), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) to characterize and quantify these weak interactions. chemrxiv.orgresearchgate.net

For the parent thiirene, it was found that it can be micro-hydrated with up to three water molecules, forming stable complexes. The self-aggregation studies show that dimer and trimer formation is energetically favorable. researchgate.net While the methyl groups in dimethylthiirene would introduce steric hindrance and alter the electronic properties, the fundamental types of interactions are expected to be similar. The electron-donating nature of methyl groups could potentially influence the hydrogen-bonding strength. mdpi.com Studies on other sulfur-containing heterocycles confirm that electrostatic forces, complemented by induction and dispersion, are the major stabilizing forces in such intermolecular complexes. nih.govchemrxiv.org

The data below, derived from the computational study of the parent thiirene, illustrates the typical energetic parameters associated with these intermolecular interactions. researchgate.net

Table 1: Calculated Interaction and Binding Energies for Thiirene Clusters
ClusterInteraction Energy (kJ/mol)Binding Energy (kJ/mol)
(Thiirene)₂ Dimer-12.8912.89
(Thiirene)₃ Trimer-27.1127.11
Thiirene-(H₂O)₁-13.4313.43
Thiirene-(H₂O)₂-31.4231.42
Thiirene-(H₂O)₃-50.5450.54
Table 2: QTAIM-Derived Hydrogen-Bond Energies for Hydrated Thiirene Complexes
ComplexInteracting AtomsH-Bond Energy (kJ/mol)
Thiirene-(H₂O)₁S···H-O10.08
Thiirene-(H₂O)₂S···H-O11.13
O-H···O19.95
Thiirene-(H₂O)₃S···H-O11.97
O-H···O21.92
O-H···O20.84

Data in tables are adapted from a computational study on the parent compound, thiirene, and serve as an illustrative model for the types of interactions relevant to dimethylthiirene. researchgate.net

Advanced Spectroscopic Characterization Methodologies in Thiirene Research

Time-Resolved Spectroscopy for Transient Intermediate Detection (e.g., UV-Vis, IR Absorption)

Time-resolved spectroscopy is an indispensable tool for detecting and characterizing transient intermediates in chemical reactions. hmdb.cahmdb.ca Techniques like transient absorption (TA) spectroscopy, also known as flash photolysis, allow for the observation of fleeting species generated by a short, intense light pulse (pump pulse). youtube.combris.ac.uk Subsequent changes in the sample's absorption are monitored using a second, weaker light pulse (probe pulse) at various time delays. youtube.com

In the context of dimethylthiirene research, time-resolved UV-Vis and IR spectroscopy are crucial for studying its formation and decay. For instance, the photolysis of precursor molecules like 4,5-diphenyl-1,2,3-thiadiazole (B1360411) has been shown to produce thiirene (B1235720) intermediates. uzh.ch Time-resolved UV-Vis spectroscopy can monitor the appearance and disappearance of the characteristic electronic absorptions of dimethylthiirene and any subsequent transient products. fu-berlin.demdpi.comuu.nlresearchgate.net The absorption spectrum of transient species is recorded as a change in optical density (ΔOD) over time. edinst.com

Similarly, time-resolved infrared (TRIR) spectroscopy provides structural information about transient species by detecting changes in their vibrational spectra. unipr.itstfc.ac.uk This technique can identify the characteristic vibrational modes of the dimethylthiirene ring and its substituents, helping to confirm its formation and study its subsequent reactions. uzh.chnih.gov The combination of ultrafast laser systems with IR detection allows for the tracking of molecular dynamics on timescales from femtoseconds to milliseconds. uzh.ch

Table 1: Application of Time-Resolved Spectroscopy in Dimethylthiirene Research

Spectroscopic TechniqueInformation ObtainedRelevance to Dimethylthiirene
Time-Resolved UV-VisElectronic transitions of transient species, reaction kinetics. fu-berlin.deuu.nlDetection of dimethylthiirene formation from precursors and monitoring its decay.
Time-Resolved IR (TRIR)Vibrational modes of transient species, structural information. unipr.itstfc.ac.ukConfirmation of the dimethylthiirene ring structure and observation of its chemical transformations. uzh.ch

Vibrational Spectroscopy and Normal Coordinate Analysis in Conjunction with Ab Initio Theory

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. synthasite.com For a molecule like dimethylthiirene, specific vibrational modes are expected for the C-S bonds, C=C double bond within the three-membered ring, and the C-H bonds of the methyl groups.

Due to the transient nature of dimethylthiirene, obtaining experimental vibrational spectra is challenging and often relies on matrix isolation techniques, where the molecule is trapped in an inert gas matrix at low temperatures. researchgate.net This method prevents bimolecular reactions and allows for spectroscopic characterization. stfc.ac.uk

A powerful approach to understanding the vibrational spectra of unstable molecules like dimethylthiirene is the combination of experimental data with theoretical calculations. gaussian.com Ab initio and Density Functional Theory (DFT) calculations are used to predict the geometric structure and vibrational frequencies of the molecule. nist.govmsu.ru These theoretical calculations provide a set of harmonic frequencies that can be scaled to better match experimental fundamental frequencies, compensating for anharmonicity and incomplete treatment of electron correlation. kfs.edu.egnist.gov

Normal coordinate analysis (NCA) is then employed to assign the calculated vibrational modes to the experimentally observed IR and Raman bands. synthasite.comlibretexts.org NCA decomposes the complex vibrational motions of the molecule into a set of fundamental vibrations known as normal modes. bris.ac.ukgaussian.comneu.edu.tr This analysis, guided by the theoretical force field, allows for a definitive assignment of the spectral features to specific bond stretches, bends, and torsions within the dimethylthiirene molecule. synthasite.comlibretexts.org

Table 2: Predicted Vibrational Frequencies for Dimethylthiirene (Illustrative) Note: This table is illustrative, based on theoretical calculations for thiirene and related structures, as extensive experimental data for dimethylthiirene is not readily available.

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopic Activity
C=C Stretch1600 - 1700IR, Raman
C-S Symmetric Stretch600 - 700IR, Raman
C-S Asymmetric Stretch700 - 800IR, Raman
CH₃ Symmetric Stretch2850 - 2890IR, Raman
CH₃ Asymmetric Stretch2920 - 2980IR, Raman
CH₃ Bending1370 - 1470IR, Raman
Ring Deformation800 - 1000IR, Raman

Mass Spectrometry for Reaction Product Characterization

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing reaction products by measuring the mass-to-charge ratio (m/z) of ions. researchgate.net In the context of dimethylthiirene research, MS, particularly when coupled with gas chromatography (GC-MS), is instrumental in detecting its presence in complex reaction mixtures.

Research has shown that dimethylthiirene can be detected as a product in the reaction of certain tungsten-dithiolene complexes. uu.nlresearchgate.netlibretexts.org The use of GC-MS allows for the separation of volatile components in a mixture before they enter the mass spectrometer, enabling the identification of individual compounds. neu.edu.tr

The mass spectrum of dimethylthiirene would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.comruc.dkchemguide.co.ukdocbrown.infosigmaaldrich.com For dimethylthiirene, fragmentation would likely involve the loss of methyl groups (a peak at M-15) and potentially cleavage of the strained three-membered ring. The analysis of these fragmentation patterns helps to confirm the identity of the compound. ruc.dkchemguide.co.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition, further confirming the identity of the products. sigmaaldrich.com

Table 3: Predicted Mass Spectrometry Fragmentation for Dimethylthiirene Note: This table is a prediction based on general fragmentation principles as a published experimental mass spectrum for dimethylthiirene is not widely available.

Ion (m/z)Proposed Fragment StructureFragmentation Pathway
86[C₄H₆S]⁺• (Molecular Ion)Electron Ionization
71[C₃H₃S]⁺Loss of a methyl radical (•CH₃)
59[C₂H₃S]⁺Cleavage of the thiirene ring
45[CHS]⁺Further fragmentation
41[C₃H₅]⁺Rearrangement and loss of SH

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. kfs.edu.eghmdb.ca While the high reactivity and transient nature of dimethylthiirene make its direct observation by NMR challenging, the technique is invaluable for studying its more stable derivatives and for analyzing the final products of reactions in which it is an intermediate. ruc.dknp-mrd.org

For dimethylthiirene, both ¹H and ¹³C NMR would provide key structural information. The ¹H NMR spectrum would be expected to show a signal for the two equivalent methyl groups. hmdb.cahmdb.ca The chemical shift of these protons would be influenced by the electronic environment of the strained, unsaturated three-membered ring. Similarly, the ¹³C NMR spectrum would exhibit signals for the methyl carbons and the two equivalent carbons of the thiirene ring. np-mrd.orglibretexts.org The chemical shifts of the ring carbons would be particularly informative about the nature of the C=C and C-S bonds.

In mechanistic studies, NMR can be used to analyze the starting materials and the final, stable products of a reaction believed to proceed through a dimethylthiirene intermediate. np-mrd.org By comparing the spectra of the reactants and products, and by using techniques like isotopic labeling, researchers can infer the reaction pathway and the role of transient species like dimethylthiirene.

Table 4: Predicted NMR Chemical Shifts for Dimethylthiirene Note: These are estimated values based on general principles and data for related sulfur-containing heterocycles.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H (Methyl protons)1.5 - 2.5Protons on a carbon adjacent to a strained, unsaturated ring.
¹³C (Methyl carbons)15 - 25Typical range for methyl carbons attached to an sp² carbon.
¹³C (Ring carbons)110 - 130sp² hybridized carbons in a strained, electron-rich ring system.

Applications of Thiirene and Dimethylthiirene in Organic Synthesis and Chemical Science

Role as Versatile Building Blocks and Intermediates

Thiirenes, and by extension their substituted derivatives like dimethylthiirene, are highly reactive, strained three-membered sulfur-containing heterocycles. This inherent reactivity makes them valuable, albeit transient, intermediates and building blocks in organic synthesis. While the parent thiirene (B1235720) is often studied for its fundamental properties, substituted versions are key to accessing more complex molecular architectures. ontosight.aicdnsciencepub.com Their utility stems from the ease with which the strained ring can be opened, providing a pathway to various other molecules. nih.gov

The high ring strain of thiirenes makes them effective precursors for a variety of more stable sulfur-containing heterocyclic compounds. nih.gov The synthesis of these heterocycles is a significant area of research due to their presence in pharmaceuticals and other biologically active molecules. arkat-usa.orgopenmedicinalchemistryjournal.comsioc-journal.cn The transformation of a simple, strained ring like dimethylthiirene into larger, more complex heterocycles is a synthetically powerful strategy. researchgate.net For instance, the reaction of thiiranes with electrophiles can lead to ring-expansion reactions, forming four-membered rings like thietanes. beilstein-journals.org

Research has shown that thiiranes can be converted into other heterocyclic systems through various reactions. For example, treatment of thiiranes with certain reagents can yield larger rings or functionalized acyclic sulfur compounds. tandfonline.com The specific stereoisomer of dimethylthiirene, (2R,3S)-rel-2,3-dimethylthiirane, highlights how the stereochemistry of the starting material can influence the structure of the resulting products. ontosight.ai The conversion of thiiranes to thiirane (B1199164) 1,1-dioxides, which are themselves useful intermediates, can be achieved through oxidation, although these dioxides can be unstable and extrude sulfur dioxide. thieme-connect.de

Table 1: Examples of Heterocyclic Systems Derived from Thiirane Precursors

Precursor Class Reaction Type Resulting Heterocycle Class Significance
Thiiranes Ring Expansion Thietanes (four-membered rings) Access to different sized sulfur heterocycles. beilstein-journals.org
Thiiranes Oxidation Thiirane 1-oxides, Thiirane 1,1-dioxides Intermediates for further transformations. thieme-connect.de

The role of thiirenes and their derivatives as intermediates extends to the total synthesis of complex molecules. nih.gov In multi-step syntheses, introducing a sulfur-containing motif early on via a reactive intermediate like a thiirene allows for subsequent elaboration into a more complex target. nih.gov This strategy, often termed "diverted total synthesis," leverages a common intermediate to create a range of complex, non-natural molecules. nih.gov The reactivity of the thiirane ring is harnessed to build molecular complexity that would be difficult to achieve through other methods. ontosight.ai

Generation of Reactive Chemical Species

Thiirene derivatives, specifically their oxidized forms (thiirene-1-oxides), are valuable precursors for the controlled, in-situ generation of sulfur monoxide (SO). nih.govmdpi.com Sulfur monoxide is a highly reactive diatomic molecule that is difficult to handle directly due to its rapid disproportionation. mdpi.comresearchgate.net Therefore, generating it from a stable precursor at the time of reaction is a crucial strategy for its use in synthetic chemistry. researchgate.net

The thermal decomposition of thiirane S-oxides is a well-established method for producing SO. nih.govchemeurope.com For example, heating thiirane-1-oxide results in the extrusion of SO, which can then be trapped by other molecules in the reaction mixture, such as dienes, to form cyclic sulfoxides. mdpi.comacs.org This process allows for the transfer of a single sulfur atom in a controlled manner. acs.org Computational studies have investigated the mechanism of this decomposition, revealing that it can proceed through different electronic spin-state pathways. researchgate.net The choice of precursor can influence whether singlet or triplet state SO is generated, which in turn affects its reactivity. nih.govresearchgate.net

Table 2: Precursors for Sulfur Monoxide (SO) Generation

Precursor Class Decomposition Method Key Feature Reference
Thiirane 1-oxides Thermal decomposition Controlled release of SO for synthetic applications. nih.govchemeurope.com
Anthracene-based precursors Thermal fragmentation Releases SO, dinitrogen, and anthracene. pnas.org

Exploration in Chemical Probe and Inhibitor Design (Chemical Basis)

The unique reactivity of the three-membered thiirane ring has been exploited in the design of enzyme inhibitors. ontosight.ai These inhibitors often function as mechanism-based or irreversible inactivators, where the enzyme itself catalyzes the reaction that leads to its own inhibition. nih.govethernet.edu.et

Thiirane-based molecules have been extensively studied as inhibitors of zinc-dependent enzymes, particularly matrix metalloproteinases (MMPs), such as the gelatinases (MMP-2 and MMP-9). nih.govnih.govconicet.gov.ar The inhibitory mechanism does not typically involve the thiirene itself, but rather a more stable thiirane derivative.

The key to their inhibitory action is the thiirane ring acting as a "caged thiolate". nih.govnih.gov In the active site of a target enzyme like MMP-2, a specific glutamate (B1630785) residue acts as a general base. nih.govacs.org This base abstracts an acidic proton from the carbon atom adjacent (alpha) to an activating group (like a sulfone) on the inhibitor. nih.govnih.gov This deprotonation triggers the opening of the strained thiirane ring, generating a reactive thiolate anion. nih.govacs.org This newly formed thiolate then coordinates strongly to the catalytic zinc ion in the enzyme's active site, leading to potent and often slow-binding inhibition. nih.govnih.gov

This enzyme-mediated ring-opening is a highly selective process. conicet.gov.ar Only enzymes capable of performing the initial deprotonation can "unleash" the potent thiolate ligand, which is the basis for the selectivity of these inhibitors. nih.govconicet.gov.ar Computational studies using combined quantum mechanics and molecular mechanics (QM/MM) have supported this mechanism, showing that the deprotonation and subsequent ring-opening are energetically favorable within the enzyme's active site. acs.org High-resolution X-ray crystallography has provided direct evidence for this mechanism in other zinc proteases, showing the covalent modification of the glutamate and the coordination of the resulting thiol to the zinc ion. rcsb.org

Table 3: Mechanistic Details of Thiirane-Based MMP Inhibition

Step Description Key Molecular Feature Consequence
1. Binding The thiirane inhibitor binds to the enzyme's active site. A molecular scaffold that fits the active site, e.g., a phenoxyphenyl group for gelatinases. nih.govconicet.gov.ar Positions the inhibitor for the catalytic step.
2. Deprotonation An active-site glutamate residue abstracts a proton α to a sulfone group. nih.govnih.gov Acidity of the α-proton, enhanced by the sulfone group. nih.gov Initiates the ring-opening cascade.
3. Ring-Opening The thiirane ring opens, generating a thiolate anion. nih.govacs.org High ring strain of the thiirane. nih.gov "Uncages" the potent zinc-binding group.

Structure-Activity Relationships and Binding Mode Analysis from a Chemical Perspective

The study of 2,3-dimethylthiirene, a substituted derivative of the highly reactive thiirene molecule, offers a compelling window into the behavior of strained sulfur-containing heterocycles. While extensive biological structure-activity relationship (SAR) and binding mode analyses for this specific compound are not widely documented, a detailed examination from a chemical perspective, particularly its formation and inherent reactivity, provides significant insights. The analysis of its structural features and its role in organometallic transformations serves as a proxy to understand its potential interactions and chemical activity.

Structural Features and Their Influence on Reactivity

The chemical behavior of 2,3-dimethylthiirene is fundamentally governed by its unique molecular architecture. Key structural characteristics include the highly strained three-membered ring, the endocyclic carbon-carbon double bond, the heteroatom sulfur, and two methyl substituents.

Thiirene Ring System : The parent compound, thiirene, is the sulfur analog of cyclopropene (B1174273) and is known for its considerable ring strain and antiaromatic character, which renders it highly unstable. scribd.com This inherent strain makes the ring susceptible to cleavage, driving its reactivity towards ring-opening reactions. The presence of the double bond within the three-membered ring distinguishes it from its saturated and more stable counterpart, thiirane.

Sulfur Heteroatom : The sulfur atom is a critical feature, possessing lone pairs of electrons that can act as a nucleophilic or basic center. This allows it to coordinate with electrophiles and metal ions. Studies on the related thiiranes have shown they can bind to metal centers, such as cadmium(II), through the sulfur atom, serving as models for intermediates in polymerization processes. acs.org

Methyl Substituents : The two methyl groups attached to the ring carbons have a significant electronic and steric impact. Electronically, they act as electron-donating groups, which can influence the electron density of the C=C double bond. Sterically, they hinder access to the ring, which can affect the regioselectivity and stereochemistry of its reactions.

A comparative look at related sulfur heterocycles highlights how subtle structural changes dramatically alter stability and reactivity.

Table 1: Comparative Properties of Three-Membered Sulfur Heterocycles

FeatureThiiraneThiirene2,3-Diphenylthiirene 1,1-Dioxide
Structure
Bonding Saturated (C-C)Unsaturated (C=C)Unsaturated (C=C), Sulfonyl group
Aromaticity N/AAntiaromatic scribd.comWeakly Aromatic/Non-aromatic thieme-connect.de
Relative Stability Relatively StableHighly UnstableMore stable than Thiirene thieme-connect.de
Primary Reactivity Ring-opening by nucleophiles researchgate.netRing-opening, Dimerization, Sulfur extrusionThermal decomposition to alkyne and SO₂ thieme-connect.de

Reactivity in Organometallic Systems: A Case Study

Significant insights into the structure-reactivity relationship of 2,3-dimethylthiirene come from studies of its formation. Research has shown that 2,3-dimethylthiirene is generated during the thermal reaction of a specific tungsten bis-dithiolene complex with carbon dioxide. rsc.orgmdpi.com This reaction provides a clear link between the structure of a precursor ligand and the formation of the thiirene.

The process involves the complex [WIVO(S2C2Me2)2]2–, where S2C2Me2 is the 1,2-dimethylethylene-1,2-dithiolate ligand. At elevated temperatures (90 °C), this mononuclear W(IV) complex reacts with CO₂ to yield formate, a dinuclear W(V) complex, and 2,3-dimethylthiirene. rsc.org The thiirene is formed through a novel asymmetric cleavage of both a tungsten-sulfur (W-S) and a carbon-sulfur (C-S) bond within one of the dithiolene ligands. rsc.org The detection of the volatile 2,3-dimethylthiirene was accomplished via Gas Chromatography-Mass Spectrometry (GC-MS). rsc.org

This formation pathway underscores a direct structure-reactivity relationship: the specific arrangement of atoms in the dithiolene ligand, when subjected to thermal and chemical pressure in the coordination sphere of the tungsten atom, leads directly to the formation and release of the strained thiirene ring.

Table 2: Summary of Reaction Leading to 2,3-Dimethylthiirene Formation

ParameterDescription
Reactant Complex [WIVO(S₂C₂Me₂)₂]²⁻ (a mononuclear W(IV) bis-dithiolene complex) rsc.org
Co-reactant Carbon Dioxide (CO₂) rsc.org
Conditions 90 °C in acetonitrile (B52724) solution rsc.org
Major Products [WV₂O₂(μ-S)(μ-S₂C₂Me₂)(S₂C₂Me₂)₂]²⁻ (a dinuclear W(V) complex) rsc.org
Formate (HCO₂⁻) rsc.org
By-product of Interest 2,3-Dimethylthiirene rsc.orgmdpi.com
Mechanism of Formation Asymmetric cleavage of a W-S and C-S bond in a dithiolene ligand rsc.org

Binding Mode Analysis from a Chemical Perspective

Direct analysis of the binding mode of 2,3-dimethylthiirene to a biological or chemical target is limited. However, its formation mechanism and the known chemistry of related compounds allow for a robust chemical analysis of its potential binding interactions.

From this, it can be inferred that the binding of 2,3-dimethylthiirene, or its immediate precursor fragments, to a metal center is a key aspect of its chemistry. The sulfur atom's lone pairs would be the primary site for coordination to a Lewis acidic metal center. Computational studies on the related thiiranium ions and theoretical examinations of thiirene itself indicate a significant degree of charge separation, with the sulfur atom being relatively positive, which complicates simple models of nucleophilic binding but highlights its electronic complexity. scribd.com

The interaction of the parent thiirane with ethyne (B1235809) has been studied, revealing a highly nonlinear S···H–C hydrogen bond, demonstrating the sulfur atom's capacity to act as a hydrogen bond acceptor. aip.org This suggests that, in addition to coordinating with metal ions, 2,3-dimethylthiirene could engage in specific, directed non-covalent interactions, a fundamental aspect of molecular binding and recognition.

Q & A

Basic Research: How can dimethylthiirene be synthesized in a controlled laboratory environment, and what experimental precautions are critical?

Methodological Answer:
Dimethylthiirene is typically synthesized via low-temperature matrix isolation photolysis of substituted 1,2,3-thiadiazoles. For example, 4-methyl- or 5-methyl-1,2,3-thiadiazoles are irradiated at λ >210 nm in an argon matrix at ~8 K to yield dimethylthiirene . Key precautions include:

  • Use of high-purity argon/xenon matrices to minimize side reactions.
  • Precise control of irradiation wavelengths (e.g., 215 nm interference filters to reduce competing photolysis pathways).
  • Real-time monitoring via FT-IR spectroscopy to track intermediates like thioketene and ethynylthiol, which may co-elute and complicate spectral analysis .

Advanced Research: How can researchers resolve contradictions in IR spectral assignments for dimethylthiirene?

Methodological Answer:
Contradictions arise from overlapping absorptions (e.g., unexpected C-H stretching bands at 3169–3207 cm⁻¹) due to contamination or matrix effects . To address this:

  • Deuterated Analogs : Use monodeuterio-thiadiazoles to isolate C-H vs. C-D vibrations. For instance, photolyzing deuterated precursors reduces ambiguity in assigning symmetric/asymmetric stretches .
  • Computational Validation : Compare experimental IR data with scaled harmonic frequencies from ab initio methods (e.g., QCISD/6-311G(df,p)) to confirm band assignments .
  • Matrix Purity : Optimize isolation conditions (e.g., xenon matrices for sharper peaks) and subtract background spectra of co-products like thioketene .

Experimental Design: What computational methods are most reliable for predicting dimethylthiirene’s vibrational properties?

Methodological Answer:
Density functional theory (DFT) with B3-LYP/6-311G(df,p) or QCISD/6-311G(df,p) basis sets provides accurate harmonic vibrational frequencies. Scaling factors (0.89–0.97) must be applied to align with experimental fundamentals . For example:

Observed Band (cm⁻¹) Computed (Unscaled) Scaled Value Assignment
9121025912Ring deformation
166018601660C=C stretching
This approach resolves discrepancies arising from anharmonicity or matrix effects .

Data Contradiction Analysis: How do steric and electronic effects influence dimethylthiirene’s stability and reactivity?

Methodological Answer:
Steric effects dominate in substitution reactions. For example, methyl groups on thiirene direct alkyne addition to the less hindered C-S bond, favoring 5-methylthiophene derivatives . To validate:

  • Substituent Variation : Synthesize tert-butyl or trifluoromethyl analogs to compare reaction pathways.
  • Isotopic Labeling : Use ¹³C-labeled thiadiazoles to track ring-opening kinetics via GC-MS.
  • Theoretical Modeling : Calculate transition-state energies (e.g., MP2/6-31G(d)) to quantify steric vs. electronic contributions .

Advanced Research: What strategies ensure reproducibility in dimethylthiirene synthesis across laboratories?

Methodological Answer:

  • Protocol Standardization : Document irradiation parameters (e.g., 215 nm filters, 8 K matrix temperature) and spectrometer calibration methods .
  • Data Sharing : Publish raw IR spectra and computational input files in appendices for cross-validation .
  • Peer Review : Collaborate with independent labs to replicate photolysis conditions and spectral assignments .

Methodological Guidance: How should researchers integrate spectral data into dissertations or publications?

Methodological Answer:

  • Figures : Include annotated IR spectra highlighting dimethylthiirene’s key bands (e.g., 912 cm⁻¹ for ring deformation) alongside computed spectra .
  • Tables : Summarize observed vs. scaled frequencies with error margins (e.g., ±10 cm⁻¹) .
  • Appendices : Provide raw matrix isolation data, including UV/Vis traces and GC-MS chromatograms, to support reproducibility .

Theoretical Framework Development: What steps are essential for constructing a robust mechanistic model of dimethylthiirene’s photolysis?

Methodological Answer:

  • Literature Synthesis : Review prior mechanistic studies on thiirene rearrangement to thioketene .
  • Hypothesis Testing : Use time-resolved IR spectroscopy to track intermediates during photolysis.
  • Model Validation : Compare experimental activation energies with DFT-calculated values (e.g., B3-LYP/6-31G(d)) .

Advanced Contradiction Resolution: How can researchers address conflicting reports about dimethylthiirene’s thermal stability?

Methodological Answer:

  • Controlled Replicates : Repeat experiments under inert atmospheres to exclude oxidation artifacts.
  • Supplementary Methods : Use differential scanning calorimetry (DSC) in matrix-isolated samples to measure decomposition thresholds .
  • Collaborative Analysis : Cross-reference data with computational thermochemical predictions (e.g., ΔH‡ from QCISD) .

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